

# 7-Methoxyindoline-2,3-dione chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 7-Methoxyindoline-2,3-dione

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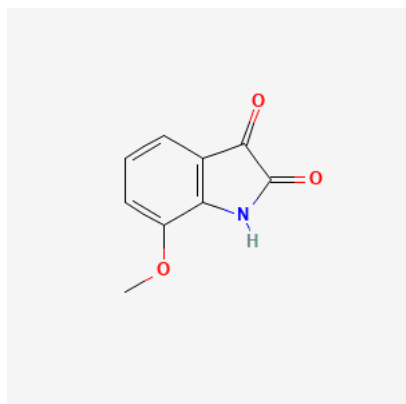
## An In-depth Technical Guide to 7-Methoxyindoline-2,3-dione

This technical guide provides a comprehensive overview of **7-Methoxyindoline-2,3-dione**, also known as 7-methoxyisatin, a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and its role in modulating cellular signaling pathways.

## Chemical Structure and IUPAC Name

**7-Methoxyindoline-2,3-dione** is a derivative of isatin, which is an indole nucleus with carbonyl groups at positions 2 and 3. The structure is characterized by a methoxy group (-OCH<sub>3</sub>) substituted at the 7th position of the indole ring.

Chemical Structure:



(Image Source: PubChem CID 4088910)

IUPAC Name: 7-methoxy-1H-indole-2,3-dione[1]

SMILES: COC1=CC=CC2=C1NC(=O)C2=O[1]

## Physicochemical Properties

The quantitative physicochemical properties of **7-Methoxyindoline-2,3-dione** are summarized in the table below, providing a valuable resource for experimental design and computational modeling.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	177.16 g/mol	[2][3]
Monoisotopic Mass	177.04259 Da	[1]
Melting Point	240-242 °C	[2][3]
Density	1.3 g/cm <sup>3</sup>	[3]
pKa	9.69 ± 0.20	[2]
XLogP3	0.7	[1][2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]

# Experimental Protocols: Synthesis of 7-Methoxyindoline-2,3-dione

The synthesis of **7-Methoxyindoline-2,3-dione** can be achieved through several established methods for isatin synthesis. The Sandmeyer isatin synthesis is a widely used and effective method. This protocol is adapted for the synthesis of the 7-methoxy derivative starting from 2-methoxyaniline.

## Sandmeyer Isatin Synthesis

This two-step synthesis involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide (Isonitrosoacetanilide Intermediate)

- **Reaction Setup:** In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-methoxyaniline (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
- **Preparation of Chloral Hydrate and Hydroxylamine Hydrochloride Solution:** In a separate beaker, dissolve chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (3.3 equivalents) in water.
- **Reaction:** Cool the aniline solution to 0-5 °C in an ice bath. Slowly add the chloral hydrate and hydroxylamine hydrochloride solution to the stirred aniline solution, maintaining the temperature below 10 °C.
- **Heating and Precipitation:** After the addition is complete, heat the mixture to 40-50 °C and stir for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate out of the solution.
- **Isolation:** Cool the reaction mixture to room temperature and filter the precipitate. Wash the solid with cold water and dry under vacuum.

Step 2: Cyclization to **7-Methoxyindoline-2,3-dione**

- **Reaction Setup:** In a beaker, slowly add concentrated sulfuric acid.

- **Addition of Intermediate:** While stirring, gradually add the dried 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide from Step 1 to the sulfuric acid, maintaining the temperature between 60-70 °C. An ice bath may be required to control the exothermic reaction.
- **Heating:** After the addition is complete, heat the mixture to 80-90 °C and hold for 10-15 minutes to ensure complete cyclization.
- **Precipitation:** Carefully pour the hot reaction mixture onto crushed ice with stirring. The **7-Methoxyindoline-2,3-dione** will precipitate as a solid.
- **Isolation and Purification:** Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield the final product.

## Biological Activity and Signaling Pathways

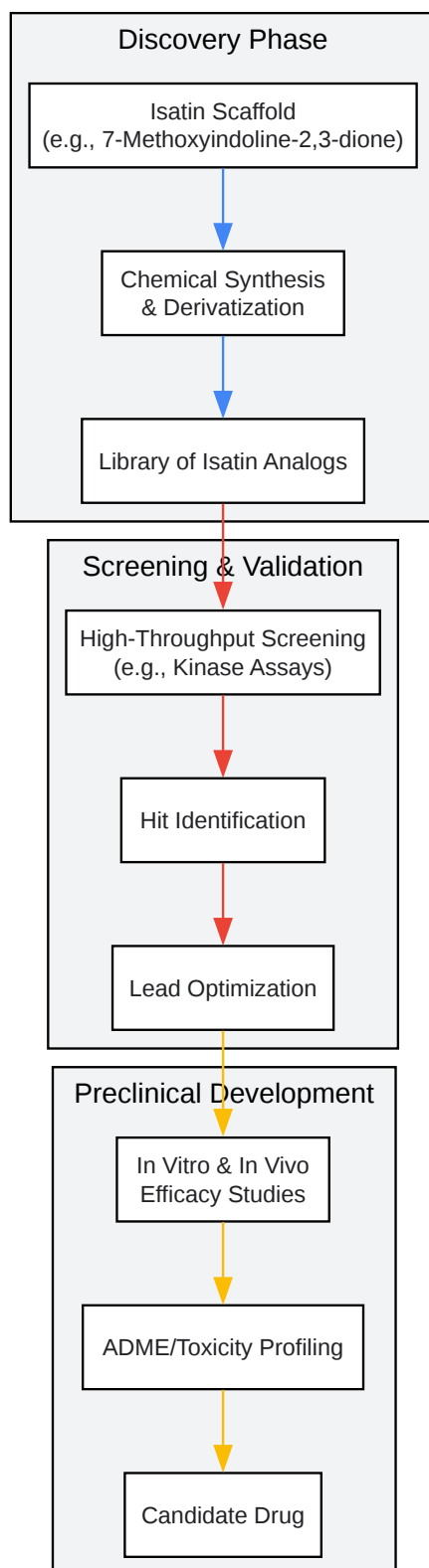
Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.

Methoxy-substituted isatins, in particular, have shown promise as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

While the specific signaling pathways modulated by **7-Methoxyindoline-2,3-dione** are not extensively characterized, based on the activity of structurally related isatin derivatives, it is hypothesized to act as a kinase inhibitor. Potential targets include receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and cyclin-dependent kinases (CDKs) that control the cell cycle.

## Logical Workflow for Isatin-Based Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of isatin-based therapeutic agents.

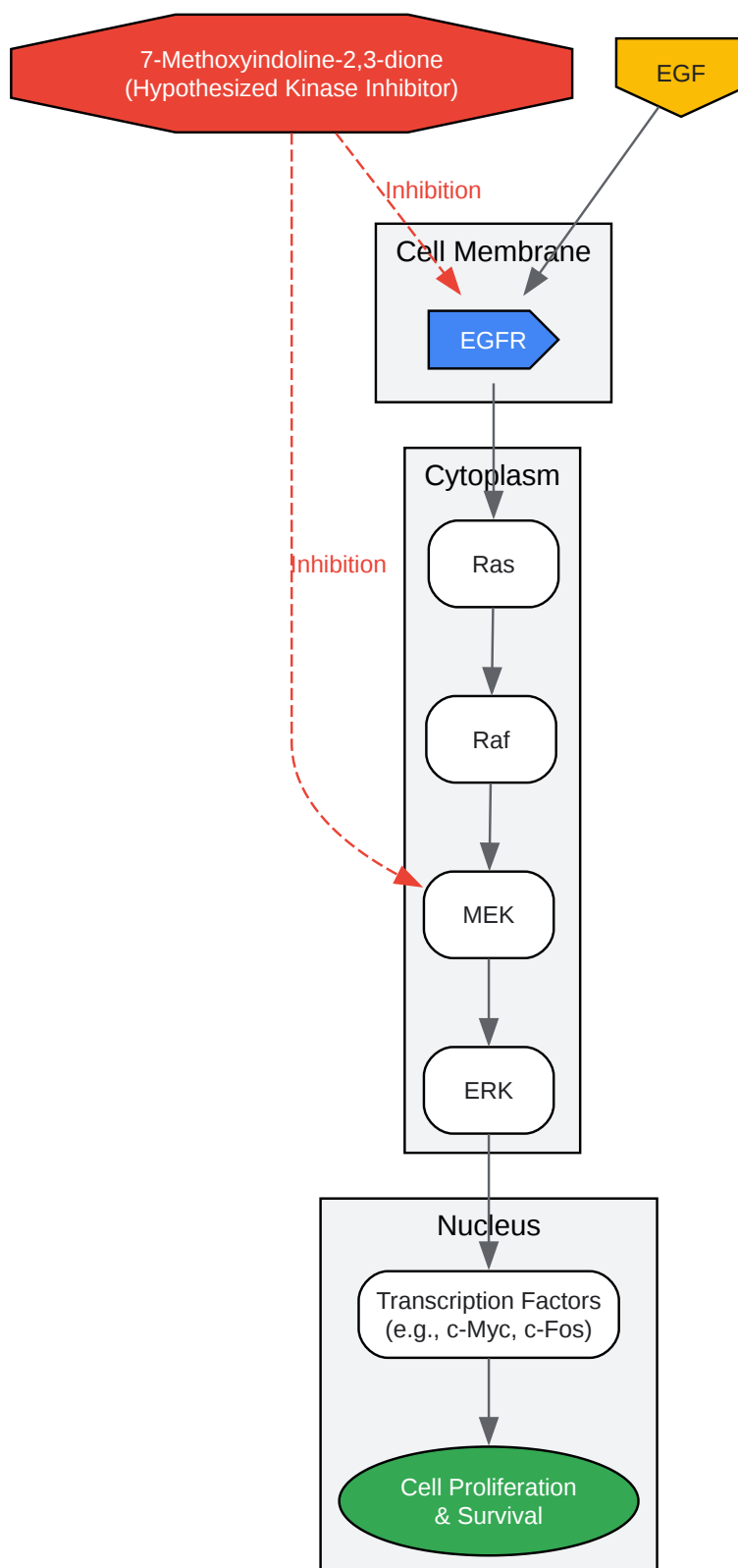


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A generalized workflow for isatin-based drug discovery.

## Hypothesized Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for isatin-based kinase inhibitors. **7-Methoxyindoline-2,3-dione** could potentially inhibit this pathway at the level of the receptor tyrosine kinase or downstream kinases like MEK and ERK, thereby affecting cell proliferation and survival.



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Hypothesized inhibition of the EGFR signaling pathway.

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Address: 3281 E Guasti Rd

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